3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent materials and electroluminescent devices.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been associated with antitumor, antibacterial, and anticonvulsant activities Similar compounds have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A computational study on similar compounds has been carried out for the prediction of pharmacokinetic properties .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including antitumor, antibacterial, and anticonvulsant activities .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions . Industrial production methods often utilize microwave irradiation techniques to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole moiety.
Cyclization: Cyclization reactions can be facilitated by catalysts like piperidine.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial activities.
N’-(1,3-Benzothiazol-2-yl)-arylamides: Exhibiting significant antibacterial properties.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-4-12-9-13-16(10-15(12)23-3)24-11(2)18(19(13)22)20-21-14-7-5-6-8-17(14)25-20/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTKYJJZVLWBKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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